N-(4-Phenylbutyl)guanidine hydrochloride
Overview
Description
“N-(4-Phenylbutyl)guanidine hydrochloride” is a derivative of guanidine . Guanidine is a strong organic base that is used in the production of plastics and explosives . It is found in urine predominantly in patients experiencing renal failure .
Synthesis Analysis
The synthesis of guanidines, including “this compound”, can be achieved through various methods. One such method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Chemical Reactions Analysis
Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Guanidines also have strong hydrogen-bond (H-bond) donating abilities .Physical and Chemical Properties Analysis
Guanidine, the parent compound, is a strong organic base existing primarily as guanidium ions at physiological pH . Guanidinium chloride-based solvents have been prepared using deep eutectic solvent principles .Scientific Research Applications
DNA and RNA Isolation
N-(4-Phenylbutyl)guanidine hydrochloride, a derivative of guanidine hydrochloride, has been utilized in the isolation of DNA and RNA. Guanidine hydrochloride has demonstrated effectiveness in isolating nucleic acids from various sources through repeated precipitation and deproteinization methods (Pramanick, Forstová, & Pivec, 1976).
Protein Folding and Unfolding
In the study of proteins, guanidine hydrochloride has been found to induce folding and unfolding transitions in proteins. At low concentrations, it can refold proteins, while higher concentrations lead to their unfolding. This property is crucial in understanding protein structure and stability (Hagihara, Aimoto, Fink, & Goto, 1993).
Rapid Isolation of Eukaryotic DNA
Guanidine hydrochloride has been used for rapid DNA isolation from eukaryotic cells, indicating its potential utility in genomic studies. This simple technique is suitable for preparing DNA from various tissue samples (Bowtell, 1987).
Enzyme Activity Inhibition
The derivative has been explored for its potential in selectively inhibiting enzyme activities, such as serum alkaline phosphatase isoenzymes, which is significant in clinical biochemistry and diagnostics (Shephard & Peake, 1986).
Oxygen Isotope Ratio Measurements
Guanidine hydrochloride aids in converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements. This application is significant in biochemical and medical research (Wong, Lee, & Klein, 1987).
Antimicrobial Activities
Guanidine hydrochloride derivatives have shown extensive antimicrobial activities against clinically isolated strains, especially antibiotic-resistant ones. This suggests their potential in developing antimicrobial agents and surfaces (Zhou et al., 2011).
Chemical Synthesis Catalysis
It has been utilized as a catalyst in chemical synthesis, such as in the one-pot multicomponent synthesis of 1,4-dihydropyridines, indicating its role in facilitating complex chemical reactions (Cahyana, Ardiansah, & Aisy, 2020).
Protein Structure Studies
The unfolding of protein structures, such as ovalbumin, by guanidine hydrochloride has been systematically investigated. This research is pivotal in understanding protein behavior under different conditions (Ahmad & Mohammad Salahuddin, 1976).
Potential in Material Science
Guanidine hydrochloride derivatives have been explored in material science for applications such as detoxification fabrics against nerve gas agents. This showcases their potential in developing protective materials against toxic substances (Ying et al., 2017).
Miscellaneous Applications
It has diverse applications in various fields, including enzymology, pharmacology, and organometallic chemistry. The breadth of these applications highlights the compound's versatility in scientific research (Barzaghi, Mantegazza, & Riva, 1965); (Gössnitzer et al., 2002); (Sa̧czewski & Balewski, 2013); (Nandi & Robinson, 1984); (Frolik et al., 1988); (Pfeil, Bychkova, & Ptitsyn, 1986); (Choi, Kim, & Lee, 2017); (Elorriaga et al., 2012).
Mechanism of Action
While the specific mechanism of action for “N-(4-Phenylbutyl)guanidine hydrochloride” is not provided, guanidine, the parent compound, acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Guanidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .
Future Directions
Properties
IUPAC Name |
2-(4-phenylbutyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H4,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNUBDQTZCKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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